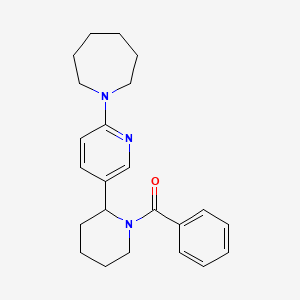

(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a complex organic compound that features a unique structure combining azepane, pyridine, piperidine, and phenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as azepane derivatives, pyridine derivatives, and piperidine derivatives. These intermediates are then coupled through various reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening methods, and continuous flow reactors to streamline the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the azepane and piperidine rings, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound, such as reducing ketones to alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens, nitrating agents, and sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: It is investigated for its potential therapeutic effects, including its role as a modulator of specific biological pathways.

Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes.

Comparison with Similar Compounds

(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanol: This compound differs by having a hydroxyl group instead of a ketone group.

(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)ethanone: This compound has an ethyl group instead of a methylene group.

Uniqueness: (2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Biological Activity

The compound (2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone , identified by its CID 102541841, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H29N3O. Its structure includes multiple heterocyclic rings, which are often associated with various pharmacological activities. The presence of azepane and piperidine rings suggests potential interactions with neurotransmitter receptors.

Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems. Specifically, they may interact with muscarinic acetylcholine receptors (mAChRs), which play crucial roles in cognitive functions and neurodegenerative diseases.

| Mechanism | Description |

|---|---|

| Muscarinic Receptor Agonism | Compounds may act as agonists at mAChR subtypes, influencing cognitive processes. |

| Neurotransmitter Modulation | Potential to modulate dopamine and serotonin pathways, affecting mood and cognition. |

| Anti-inflammatory Effects | Some derivatives exhibit anti-inflammatory properties, beneficial in neurodegenerative conditions. |

Neuroprotective Effects

Studies suggest that related compounds can protect neuronal cells from apoptosis and oxidative stress, which are critical in conditions like Alzheimer’s disease and Parkinson's disease. For instance, the modulation of protein phosphatase 2A (PP2A) activity has been linked to reduced neurodegeneration in various models .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound reveal promising results. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The IC50 values for related compounds range significantly, indicating varying potencies against different cancer types .

Case Studies

- Alzheimer’s Disease Models : In a study involving transgenic mice models for Alzheimer’s disease, administration of similar piperidine derivatives resulted in improved cognitive function and reduced amyloid plaque formation .

- Cancer Cell Lines : In vitro studies on human breast cancer cell lines showed that the compound could inhibit cell growth effectively at concentrations as low as 10 µM, demonstrating significant promise for further development .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this class of compounds. It has been found that modifications to the azepane or piperidine rings can significantly alter biological activity, emphasizing the importance of chemical structure in therapeutic efficacy .

Table 2: Summary of Biological Activities

| Activity Type | Assessed Model | Observed Effect |

|---|---|---|

| Neuroprotection | Transgenic mice | Improved cognitive function |

| Anticancer | Human breast cancer cells | Growth inhibition at low concentrations |

| Anti-inflammatory | In vitro assays | Reduced inflammatory markers |

Properties

Molecular Formula |

C23H29N3O |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

[2-[6-(azepan-1-yl)pyridin-3-yl]piperidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C23H29N3O/c27-23(19-10-4-3-5-11-19)26-17-9-6-12-21(26)20-13-14-22(24-18-20)25-15-7-1-2-8-16-25/h3-5,10-11,13-14,18,21H,1-2,6-9,12,15-17H2 |

InChI Key |

ATJBOORQKLKZFB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C2=NC=C(C=C2)C3CCCCN3C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.